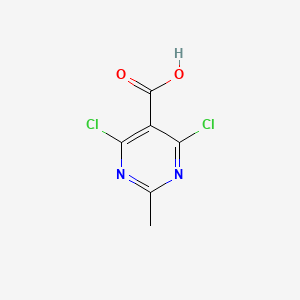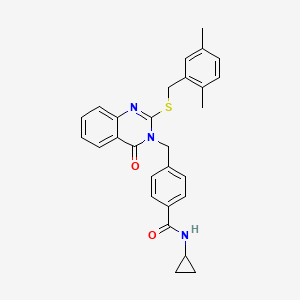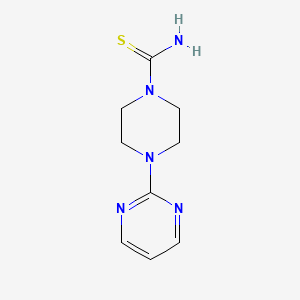
4-(Pyrimidin-2-yl)piperazine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(Pyrimidin-2-yl)piperazine-1-carbothioamide” is a chemical compound with the molecular weight of 223.3 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(2-pyrimidinyl)-1-piperazinecarbothioamide . The InChI code is 1S/C9H13N5S/c10-8(15)13-4-6-14(7-5-13)9-11-2-1-3-12-9/h1-3H,4-7H2,(H2,10,15) .科学的研究の応用
Monoamine Oxidase Inhibitors
4-(Pyrimidin-2-yl)piperazine-1-carbothioamide derivatives have been explored for their potential as selective monoamine oxidase (MAO)-A inhibitors. This class of compounds has shown promise in inhibiting MAO-A activity, which could have implications for the treatment of neurological disorders such as depression and anxiety (Kaya et al., 2017).
Antimicrobial Activity
These derivatives also exhibit notable antimicrobial properties. Specific compounds within this category have demonstrated high antimicrobial activity against various microorganism strains. This finding suggests potential applications in combating bacterial infections (Yurttaş et al., 2016).
Metabolism and Pharmacokinetics in Diabetes Treatment
In the context of diabetes treatment, particularly for Type 2 diabetes, 4-(Pyrimidin-2-yl)piperazine-1-carbothioamide derivatives have been evaluated for their metabolism, excretion, and pharmacokinetics. These studies are crucial for understanding the drug's behavior in the body and optimizing its therapeutic efficacy (Sharma et al., 2012).
Inhibiting Bacterial Secondary Metabolism
Some derivatives act as potent inhibitors of bacterial phosphopantetheinyl transferase, impacting bacterial cell viability and secondary metabolism. This activity indicates potential use in treating bacterial infections, including those resistant to other antibiotics (Foley et al., 2014).
Anticancer Applications
Compounds in this class have shown promising antiproliferative activity against various human cancer cell lines, suggesting potential applications in cancer therapy (Mallesha et al., 2012).
Safety And Hazards
特性
IUPAC Name |
4-pyrimidin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5S/c10-8(15)13-4-6-14(7-5-13)9-11-2-1-3-12-9/h1-3H,4-7H2,(H2,10,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQQCLFERGTRQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrimidin-2-yl)piperazine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-furylmethyl)-2-[4-[(3-methoxyphenyl)thio]-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2781925.png)
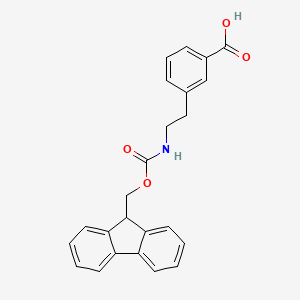

![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2781930.png)
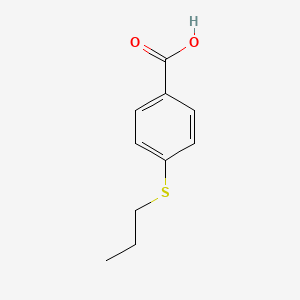


![3-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine](/img/structure/B2781937.png)
![2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2781938.png)
![4-(2-(3-(Benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)ethyl)benzenesulfonamide](/img/structure/B2781941.png)
![N-(3-fluoro-4-methoxyphenyl)-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide](/img/structure/B2781942.png)
